molecular formula C17H11BrClNO4S B301114 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301114
M. Wt: 440.7 g/mol
InChI Key: IOQGARGRFIELQS-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BHMMD, is a thiazolidinedione derivative that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione's mechanism of action is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, this compound has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. For instance, this compound has been shown to reduce blood glucose levels in diabetic rats by activating the AMPK pathway. Furthermore, this compound has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. For instance, this compound is relatively easy to synthesize using various methods, and it exhibits potent pharmacological effects at low concentrations. However, this compound also has some limitations for lab experiments. For instance, this compound has poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, this compound's mechanism of action is not fully understood, which can make it challenging to interpret its pharmacological effects.

Future Directions

There are several future directions for 5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research. For instance, further studies are needed to elucidate this compound's mechanism of action and pharmacological effects. In addition, more research is needed to investigate this compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Furthermore, future studies should focus on improving this compound's bioavailability and efficacy in vivo by developing novel drug delivery systems.

Synthesis Methods

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the Knoevenagel condensation reaction and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a catalyst. On the other hand, the microwave-assisted synthesis method involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde, 3-chlorobenzaldehyde, and thiazolidine-2,4-dione in the presence of a solvent and a microwave irradiation source.

Scientific Research Applications

5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications, including medicinal chemistry and drug discovery. This compound has been reported to exhibit anticancer, antidiabetic, and antifungal activities. In addition, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.

properties

Molecular Formula

C17H11BrClNO4S

Molecular Weight

440.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrClNO4S/c1-24-14-5-9(12(18)8-13(14)21)6-15-16(22)20(17(23)25-15)11-4-2-3-10(19)7-11/h2-8,21H,1H3/b15-6-

InChI Key

IOQGARGRFIELQS-UUASQNMZSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)O

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)O

Origin of Product

United States

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